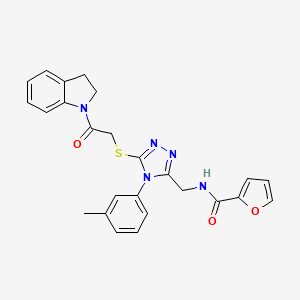

![molecular formula C19H12FN3OS B2479815 2-fluoro-N-(4-(tiazolo[5,4-b]piridin-2-il)fenil)benzamida CAS No. 863588-63-0](/img/structure/B2479815.png)

2-fluoro-N-(4-(tiazolo[5,4-b]piridin-2-il)fenil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

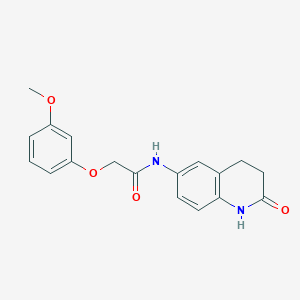

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide moiety substituted with a thiazolo[5,4-b]pyridine ring system, which is further functionalized with a fluorine atom.

Aplicaciones Científicas De Investigación

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is significant in cancer research.

Biological Studies: It is used in studying the biological pathways and mechanisms involving thiazolo[5,4-b]pyridine derivatives.

Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mecanismo De Acción

Target of Action

The primary target of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .

Biochemical Pathways

By inhibiting PI3K, the compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often dysregulated in cancer. This pathway is involved in cell cycle progression, growth, and survival. Inhibition of PI3K leads to decreased AKT phosphorylation and reduced downstream signaling, which can result in decreased cell proliferation and survival .

Result of Action

The inhibition of PI3K by 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide results in decreased cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often upregulated . This makes it a potential candidate for cancer therapeutics.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the interaction of Hg (II) ions with the Py 2 TTz ligand in the compound was found to cause changes in fluorescence emission

Métodos De Preparación

The synthesis of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through the annulation of a thiazole ring with a pyridine ring.

Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling reactions: The final step involves coupling the thiazolo[5,4-b]pyridine core with a benzamide moiety.

Análisis De Reacciones Químicas

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:

2-chloro-4-fluorophenyl sulfonamide: This compound also exhibits PI3K inhibitory activity but with slightly different potency and selectivity.

5-chlorothiophene-2-sulfonamide: Another similar compound with potent PI3K inhibitory activity.

These comparisons highlight the unique structural features and biological activities of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, making it a valuable compound in scientific research and potential therapeutic applications.

Propiedades

IUPAC Name |

2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3OS/c20-15-5-2-1-4-14(15)17(24)22-13-9-7-12(8-10-13)18-23-16-6-3-11-21-19(16)25-18/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARYMYDRHQVTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-indol-3-ylsulfanyl)acetamide](/img/structure/B2479732.png)

![2-[(1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine](/img/structure/B2479736.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2479740.png)

![N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2479742.png)

![2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2479745.png)

![3-Azido-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2479749.png)

amino}-2-methylpropanoic acid](/img/structure/B2479755.png)